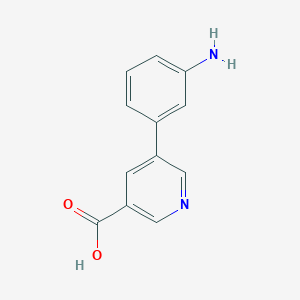

5-(3-Aminophenyl)nicotinic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(3-aminophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCMDJNVUGQUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611260 | |

| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261995-87-2 | |

| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches

Synthetic Pathways to the Nicotinic Acid Core with Substituents

Constructing the substituted nicotinic acid core is the foundational step. This involves creating a pyridine (B92270) ring bearing substituents at the C3 and C5 positions. Contemporary strategies often favor the late-stage functionalization of a pyridine scaffold, which offers modularity and efficiency.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds like pyridine. rsc.org This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, thereby shortening synthetic sequences. Palladium catalysis is at the forefront of these transformations. acs.orgnih.gov

For the synthesis of a nicotinic acid core, the challenge lies in achieving regioselectivity. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack but challenging for electrophilic-type C-H activation. However, by tuning the catalyst and directing groups, specific C-H bonds can be targeted. For instance, researchers have developed palladium-catalyzed C-3 selective olefination of pyridines using specific ligands like 1,10-phenanthroline. acs.org While this introduces a carbon-carbon double bond, subsequent oxidation could potentially yield the desired carboxylic acid moiety. The development of methods for direct C-H arylation at the C-5 position of a pyridine-3-carboxylate derivative represents a highly efficient route to the core structure of 5-arylnicotinic acids.

Table 1: Key Features of Pyridine C-H Functionalization

| Feature | Description | Relevance to Synthesis |

|---|---|---|

| Catalyst System | Typically a Palladium(II) salt, such as Pd(OAc)₂, combined with a specialized ligand. | The choice of ligand is crucial for reactivity and regioselectivity (e.g., directing functionalization to C3 or C5). |

| Atom Economy | High, as it avoids the use of pre-halogenated or organometallic pyridine precursors. | Reduces waste and simplifies starting material preparation. |

| Regioselectivity | A significant challenge due to multiple C-H bonds on the pyridine ring. | Advanced ligand and directing group strategies are employed to control the position of functionalization. rsc.orgacs.org |

| Substrate Scope | Increasingly broad, with tolerance for various functional groups on the pyridine ring. | Allows for the use of more complex and functionalized starting materials. |

The introduction of the carboxylic acid group at the C-3 position is a defining feature of the nicotinic acid scaffold. Several reliable methods exist for this transformation.

One of the most traditional and industrially relevant methods is the oxidation of an alkyl group, typically a methyl or ethyl group, at the C-3 position of the pyridine ring (3-picoline). nih.gov This oxidation can be achieved using strong oxidizing agents such as nitric acid or potassium permanganate (B83412) under harsh conditions. nih.govgoogle.com

A milder and more modern alternative involves the hydrolysis of a nitrile (cyano) group. The synthesis can be designed to incorporate a nitrile at the C-3 position, which is then converted to a carboxylic acid in a final step. The enzymatic hydrolysis of 3-cyanopyridine (B1664610) to nicotinic acid is a well-established biocatalytic process that operates under mild conditions, offering high selectivity and environmental benefits over harsh chemical oxidation. nih.govfrontiersin.org

Another strategy involves the oxidative ammonolysis of 3-methylpyridine (B133936) to produce 3-cyanopyridine, which is then hydrolyzed. nih.gov This two-step process is of significant industrial interest.

Introduction of the 3-Aminophenyl Group

The second major strategic consideration is the formation of the carbon-carbon or carbon-nitrogen bond that links the nicotinic acid core to the 3-aminophenyl substituent. Transition-metal catalyzed cross-coupling reactions are the methods of choice for this purpose.

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds between two aromatic rings. snnu.edu.cnyoutube.com In the context of synthesizing 5-(3-Aminophenyl)nicotinic acid, this reaction would typically involve the coupling of a 5-halonicotinic acid derivative (e.g., methyl 5-bromonicotinate) with a suitable boronic acid or boronate ester precursor of the aminophenyl group.

To avoid side reactions, the amino group on the phenylboronic acid is often protected or introduced as a precursor, such as a nitro group (-NO₂). The Suzuki coupling is performed first, followed by the reduction of the nitro group to an amine in a subsequent step. Nickel-based catalysts are also gaining traction as a lower-cost alternative to palladium for Suzuki couplings. orgsyn.orgresearchgate.net Solid-phase synthesis approaches have also utilized the Suzuki reaction to create libraries of 5-substituted nicotinic acid derivatives. researchgate.net

Table 2: Typical Components for Suzuki-Miyaura Coupling

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | The active catalyst that facilitates the oxidative addition, transmetalation, and reductive elimination cycle. youtube.com |

| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium center and influences its reactivity and efficiency. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron compound for the transmetalation step. orgsyn.org |

| Coupling Partners | 5-Bromonicotinate and (3-Nitrophenyl)boronic acid | The aryl halide (or triflate) and the organoboron reagent that are coupled together. |

| Solvent | Toluene/Water, Dioxane, t-Amyl Alcohol | Provides the medium for the reaction; often biphasic or polar aprotic solvents are used. orgsyn.org |

The Buchwald-Hartwig amination is the premier reaction for the palladium-catalyzed formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org This reaction provides a direct route to the target molecule by coupling an amine with an aryl halide. Two primary disconnection strategies are possible for synthesizing this compound:

Coupling of a 5-halonicotinic acid derivative with 3-aminobenzene (aniline).

Coupling of a 5-aminonicotinic acid derivative with a 1-bromo-3-nitrobenzene, followed by reduction.

The reaction is known for its exceptional functional group tolerance, but it requires a specific combination of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand. These specialized ligands are critical for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle. researchgate.net

Table 3: Typical Components for Buchwald-Hartwig Amination

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BINAP, dppf | Bulky phosphine ligands essential for catalyst stability and turnover. They prevent beta-hydride elimination and facilitate reductive elimination. wikipedia.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. researchgate.net |

| Coupling Partners | 5-Bromonicotinate and Aniline | The aryl halide (or triflate) and the amine to be coupled. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are typically used. libretexts.org |

Reductive amination is a fundamental transformation for synthesizing amines from carbonyl compounds (aldehydes or ketones). youtube.comlibretexts.org While less direct for constructing the biaryl scaffold itself, it can be a key step within a broader synthetic plan. For example, a synthetic route could proceed through an intermediate such as 5-(3-acetylphenyl)nicotinic acid. The ketone group could then be transformed into the required amine via reductive amination.

This process typically occurs in one pot, where the ketone reacts with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) to form an imine intermediate in situ. libretexts.org This intermediate is then immediately reduced to the final amine without being isolated. Mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are often used because they are selective for the iminium ion over the starting ketone, preventing reduction of the carbonyl group before the imine can form. libretexts.orglibretexts.org This method provides a powerful way to install the amine functionality late in the synthesis.

Total Synthesis Approaches for this compound

The total synthesis of this compound, a biaryl compound, is most effectively achieved through methods that construct the key carbon-carbon bond between the pyridine and phenyl rings. Modern cross-coupling reactions are central to these strategies.

Convergent Synthesis Strategies

Convergent synthesis, where molecular fragments are synthesized independently and then joined, is the premier strategy for preparing this compound. The most prominent and versatile method for this is the Suzuki-Miyaura cross-coupling reaction. sandiego.edunih.gov This palladium-catalyzed reaction forms a C-C bond between an organoboron compound and an organohalide. numberanalytics.com

A highly plausible convergent route involves two key fragments: a substituted pyridine and a substituted benzene (B151609) ring. Specifically, this involves the coupling of a 5-halonicotinic acid derivative (e.g., methyl 5-bromonicotinate) with a (3-aminophenyl)boronic acid derivative.

A common tactic to prevent potential catalyst inhibition by the basic amino group is to use a protected amine or a nitro group precursor. organic-chemistry.org The synthesis would proceed as follows:

Suzuki-Miyaura Coupling: Methyl 5-bromonicotinate is reacted with (3-nitrophenyl)boronic acid in the presence of a palladium catalyst and a base.

Nitro Group Reduction: The resulting methyl 5-(3-nitrophenyl)nicotinate is then subjected to a reduction reaction (e.g., using catalytic hydrogenation or a metal/acid system) to convert the nitro group to the desired amine.

Ester Hydrolysis: Finally, the methyl ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

This convergent approach is highly modular, allowing for the synthesis of various analogues by simply changing either the pyridine or the phenyl coupling partner.

Step-Economical Synthetic Routes

A step-economical route maximizes efficiency by minimizing the number of individual synthetic operations. While a one-pot, multi-component reaction for this specific target is not widely reported, the convergent Suzuki-Miyaura strategy is inherently more step-economical than a linear synthesis that would involve constructing the pyridine ring from acyclic precursors.

The efficiency of the convergent route can be further enhanced by:

Telescoping Reactions: Combining the coupling and reduction steps into a single reaction vessel without isolating the intermediate can save time, materials, and reduce waste.

Using Unprotected Amines: Modern, highly active catalysts have been developed that are not inhibited by basic aminopyridines, potentially allowing for the direct coupling of a 5-halonicotinate with (3-aminophenyl)boronic acid, thereby removing the need for the nitro-reduction step. organic-chemistry.org

Direct C-H Arylation: An emerging step-economical alternative to traditional cross-coupling involves the direct C-H functionalization of the pyridine ring, which avoids the pre-functionalization step of creating an organohalide. However, controlling regioselectivity can be a significant challenge.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are critical for developing environmentally responsible synthetic processes. These considerations are paramount in the synthesis of this compound, particularly in the context of the widely used Suzuki-Miyaura coupling.

Solvent Selection for Reaction Optimization

The choice of solvent is crucial as it can constitute the largest portion of waste from a chemical reaction. acs.org Traditionally, Suzuki couplings are performed in polar aprotic solvents like dimethylformamide (DMF), dioxane, or toluene. However, green chemistry promotes the use of safer, more sustainable alternatives.

Recent research has demonstrated that Suzuki reactions can be performed efficiently in greener solvents. acs.orgnih.gov Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. researchgate.net Other recommended green solvents include 2-methyltetrahydrofuran (B130290) (2-Me-THF) and t-amyl alcohol, which are derived from renewable sources and have a better environmental profile than traditional solvents. acs.orgnih.gov The use of pyridine and its derivatives as solvents can also be beneficial, as they can sometimes participate in the reaction mechanism, enhancing catalyst activity and selectivity. biosynce.com

Table 1: Comparison of Solvents for Suzuki-Miyaura Coupling

| Solvent | Type | Green Chemistry Considerations |

|---|---|---|

| Toluene, Dioxane | Aprotic | Volatile, petroleum-derived, potential health hazards. |

| Dimethylformamide (DMF) | Polar Aprotic | High boiling point, reprotoxic, requires significant energy for removal. |

| Water | Protic | Excellent green solvent; non-toxic, non-flammable, inexpensive. researchgate.net |

| Ethanol (B145695)/Water | Protic Mixture | Reduces use of organic solvents, often allows for easy product precipitation. gctlc.org |

Catalyst Design for Improved Efficiency

Catalysis is a fundamental pillar of green chemistry, enabling reactions with high efficiency and reduced waste. gctlc.org In the synthesis of this compound via Suzuki coupling, the design of the palladium catalyst is key to optimizing the reaction.

The classic catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), while effective, often requires high catalyst loadings and long reaction times. numberanalytics.com Modern catalyst systems utilize palladium(II) precursors (e.g., Pd(OAc)₂) combined with specialized ligands that dramatically improve performance. numberanalytics.com

Key advancements in catalyst design include:

N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form highly stable and active palladium complexes, often outperforming phosphine-based catalysts for challenging substrates. numberanalytics.com

Nickel-Based Catalysts: As a more earth-abundant and less expensive alternative to palladium, nickel catalysts (e.g., NiCl₂(PCy₃)₂) are gaining prominence for cross-coupling reactions, showing excellent reactivity in green solvents. acs.orgnih.gov

These advanced catalysts allow for reactions to be run at lower temperatures, with significantly lower catalyst loadings (ppm levels in some cases), and can couple more challenging substrates, such as less reactive aryl chlorides, which are cheaper and more readily available than bromides or iodides.

Table 2: Selected Catalyst Systems for Suzuki-Miyaura Coupling of Heterocycles

| Catalyst System (Precursor + Ligand) | Key Features |

|---|---|

| Pd(PPh₃)₄ | Classic, widely used, but can require high loading and temperature. numberanalytics.com |

| Pd(OAc)₂ / PCy₃ | Highly active for coupling aryl chlorides due to electron-rich, bulky ligand. |

| Pd(OAc)₂ / SPhos | Excellent for coupling sterically hindered and nitrogen-containing heterocycles. organic-chemistry.org |

| PdCl₂(dppf) | A stable and reliable catalyst for a broad range of substrates. researchgate.net |

Atom Economy and Waste Minimization

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. gctlc.org While the Suzuki reaction is a powerful synthetic tool, it is not perfectly atom-economical. The reaction requires a stoichiometric base (e.g., K₂CO₃, K₃PO₄) and generates boronate salts as byproducts, which contribute to the waste stream. gctlc.org

The theoretical atom economy for a model Suzuki coupling to form the core biaryl structure can be calculated:

Reaction: C₇H₆BrNO₂ (Methyl 5-bromonicotinate) + C₆H₇B(OH)₂ ((3-aminophenyl)boronic acid) → C₁₃H₁₂N₂O₂ (Methyl 5-(3-aminophenyl)nicotinate) + HBr + B(OH)₃

% Atom Economy = (Molar Mass of Product / Sum of Molar Masses of All Reactants) x 100

Calculation: (228.24 / (216.03 + 136.94)) x 100 ≈ 64.6%

Catalyst Recycling: Using heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or encapsulated in polymers, allows for the catalyst to be filtered off and reused, reducing heavy metal waste. nih.gov

Aqueous Workup: Employing water as a solvent can simplify purification, as the inorganic byproducts remain in the aqueous phase while the organic product can often be isolated by simple filtration. researchgate.net

Alternative Couplings: Investigating alternative, more atom-economical coupling reactions, such as dehydrogenative couplings, remains an important goal for future synthetic design.

In comparison, older industrial methods for producing the parent nicotinic acid often had very low atom economies (as low as 25%) and used harsh, corrosive reagents, underscoring the significant environmental advantages of modern catalytic approaches. frontiersin.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Ammonia |

| (3-Aminophenyl)boronic acid |

| t-Amyl alcohol |

| Dioxane |

| Dimethylformamide (DMF) |

| Ethanol |

| Formaldehyde |

| Methyl 5-bromonicotinate |

| Methyl 5-(3-aminophenyl)nicotinate |

| Methyl 5-(3-nitrophenyl)nicotinate |

| 2-Methyltetrahydrofuran (2-Me-THF) |

| (3-Nitrophenyl)boronic acid |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) |

| Nickel(II) chloride (NiCl₂) |

| Pyridine |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Toluene |

| Tricyclohexylphosphine (PCy₃) |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) |

Exploration of Novel Synthetic Methodologies

The exploration of novel synthetic methodologies for this compound and its derivatives has been driven by the need for efficient, versatile, and scalable routes. Among the most promising and widely adopted strategies is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. researchgate.netyoutube.com

The strategic application of the Suzuki coupling for the synthesis of 5-substituted nicotinic acid derivatives typically involves the use of a halogenated nicotinic acid precursor, most commonly 5-bromonicotinic acid, which serves as a versatile scaffold. researchgate.net This electrophilic partner is then coupled with a nucleophilic organoboron reagent, in this case, a derivative of 3-aminophenylboronic acid.

A plausible and efficient synthetic route to this compound via Suzuki-Miyaura coupling is outlined below. The reaction would proceed by coupling 5-bromonicotinic acid with 3-aminophenylboronic acid in the presence of a palladium catalyst and a suitable base. The amino group of the boronic acid is generally compatible with the reaction conditions, although in some cases, protection of the amine may be employed to prevent side reactions and improve yields.

Proposed Synthetic Scheme:

Detailed Research Findings:

| Parameter | Value/Condition | Rationale/Reference |

| Starting Materials | 5-Bromonicotinic acid, 3-Aminophenylboronic acid | Standard precursors for Suzuki coupling to form 5-arylnicotinic acids. researchgate.net |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] | Commonly used, efficient palladium catalysts for Suzuki reactions. researchgate.net |

| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (B84403) (K₃PO₄) | Essential for the activation of the boronic acid and to facilitate the transmetalation step. researchgate.net |

| Solvent | Dimethylformamide (DMF), Dioxane/Water, or Toluene/Ethanol/Water | A polar aprotic solvent or a mixture with water is typically used to dissolve the reactants and the base. researchgate.net |

| Temperature | 80-120 °C | Thermal energy is required to drive the catalytic cycle to completion. |

| Reaction Time | 12-24 hours | The reaction is typically monitored by TLC or LC-MS until the starting materials are consumed. |

| Yield | 70-90% (expected) | Based on yields reported for the synthesis of similar 5-arylnicotinic acid derivatives via Suzuki coupling. researchgate.net |

The reaction mechanism of the Suzuki coupling is well-understood and proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid to form a palladium(II) intermediate.

Transmetalation: The aryl group from the 3-aminophenylboronic acid (activated by the base) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final product, this compound, regenerating the palladium(0) catalyst to continue the cycle.

This methodology offers significant advantages over classical synthetic methods, including its high functional group tolerance, which obviates the need for extensive protection-deprotection strategies, and its typically high yields and clean reaction profiles. The commercial availability of a wide variety of substituted phenylboronic acids also allows for the rapid generation of diverse libraries of 5-arylnicotinic acid derivatives for further research and development. researchgate.net

In-depth Analysis of this compound's Reactivity and Derivatives Remains Largely Undocumented in Public Scientific Literature

The compound, identified by the CAS Number 1261995-87-2, possesses two key reactive sites: the carboxylic acid on the pyridine ring and the primary amine on the appended phenyl ring. In theory, these functional groups are amenable to a wide range of chemical transformations common in organic synthesis. However, specific studies detailing these reactions on this particular molecule could not be located.

General principles of organic chemistry suggest the potential for various derivatizations. The carboxylic acid could undergo esterification or amidation, and its reactivity could be enhanced through activation for coupling reactions. Similarly, the primary amine is expected to be susceptible to acylation, alkylation, diazotization, and condensation reactions to form imines. Yet, the absence of specific experimental data for this compound prevents a detailed, factual report on its chemical behavior. The interplay between the electron-withdrawing nature of the pyridine ring and the electron-donating potential of the amino group could lead to unique reactivity that cannot be accurately predicted by simply analyzing its parent structures, nicotinic acid and 3-aminobenzoic acid.

Due to this lack of specific research findings, it is not possible to provide a thorough and scientifically accurate article with detailed data tables on the following topics as requested:

Reactions at the Carboxylic Acid Functional Group , including specific examples of esterification, amidation, and carboxyl group activation for coupling reactions.

Reactions at the Primary Amine Functional Group , including specific examples of acylation, alkylation, diazotization and subsequent transformations, and the formation of imines or Schiff bases.

While the broader classes of these reactions are well-established for related compounds, applying them to this compound without experimental validation would be speculative and would not meet the standards of a scientifically rigorous report. Further research and publication in the field are required to fully characterize the chemical profile of this compound.

Chemical Reactivity and Derivatization Studies

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles and a key coordination site for metal ions.

The nitrogen atom of the pyridine ring in 5-(3-aminophenyl)nicotinic acid can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids or hydrogen peroxide. The resulting N-oxide exhibits altered electronic properties, which can influence the reactivity of the pyridine ring in subsequent reactions. For instance, N-oxidation can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring. wikipedia.org

N-alkylation of the pyridine nitrogen introduces a positive charge on the ring, significantly altering its reactivity. This reaction is typically carried out using alkyl halides. For related aminopyridines, various catalytic methods for N-alkylation have been developed, including the use of heterogeneous catalysts with alkylating agents like methanol (B129727). google.com Such reactions can lead to the formation of mono- or di-alkylated products at the exocyclic amino group, but selective N-alkylation of the pyridine ring can be achieved under specific conditions. The resulting N-alkylpyridinium salts are more susceptible to nucleophilic attack.

| Reaction Type | Typical Reagents | Product |

| N-Oxidation | Peroxy acids (e.g., m-CPBA), H₂O₂ | This compound N-oxide |

| N-Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkyl-5-(3-aminophenyl)nicotinic acid salt |

Table 1: N-Oxidation and N-Alkylation of the Pyridine Nitrogen

The pyridine nitrogen and the carboxylate oxygen of this compound are excellent donor atoms for the coordination of metal ions, leading to the formation of a diverse range of metal-organic frameworks (MOFs) and coordination polymers. The amino group can also participate in coordination, making the molecule a versatile multidentate ligand.

Studies on related nicotinic acid derivatives have shown that they can coordinate to various transition metals, including copper, zinc, cobalt, and nickel, through the pyridine nitrogen and/or the carboxylate oxygen atoms. mdpi.comwikipedia.org The resulting complexes exhibit interesting structural features and properties, such as specific magnetic and luminescence characteristics. The coordination mode can vary depending on the metal ion, the counter-ion, and the reaction conditions, leading to structures like chains, layers, and 3D networks.

| Metal Ion | Potential Coordination Sites | Resulting Structure |

| Cu(II) | Pyridine-N, Carboxylate-O | Mononuclear or Polynuclear Complexes |

| Zn(II) | Pyridine-N, Carboxylate-O | Coordination Polymers |

| Co(II) | Pyridine-N, Carboxylate-O | Metal-Organic Frameworks |

Table 2: Coordination of this compound with Metal Centers

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the strongly electron-donating amino group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. The pyridyl substituent, being electron-withdrawing, will have a deactivating effect, but the amino group's influence is generally dominant.

Therefore, reactions such as halogenation, nitration, and sulfonation are expected to occur on the phenyl ring. To control the regioselectivity and enhance the reactivity, the amino group can be protected, for example, as a pivaloylamide. This protected group can direct lithiation to the ortho position, allowing for the introduction of a wide range of electrophiles with high regioselectivity. acs.org

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | Br₂/FeBr₃ | 2-Bromo-5-(3-aminophenyl)nicotinic acid and/or 4-Bromo-5-(3-aminophenyl)nicotinic acid |

| Nitration | HNO₃/H₂SO₄ | 5-(3-Amino-2-nitrophenyl)nicotinic acid and/or 5-(3-Amino-4-nitrophenyl)nicotinic acid |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-4-(5-carboxypyridin-3-yl)benzenesulfonic acid and/or 4-Amino-2-(5-carboxypyridin-3-yl)benzenesulfonic acid |

Table 3: Predicted Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is generally deactivated towards nucleophilic aromatic substitution due to the presence of the electron-donating aminophenyl group. However, the presence of a good leaving group at a suitable position can enable such reactions. For instance, if a halogen atom were present at the 2-, 4-, or 6-position of the pyridine ring, it could be displaced by a nucleophile, particularly if the ring is activated by N-oxidation.

Studies on related 5-bromonicotinic acid have demonstrated its utility in nucleophilic substitution and coupling reactions. The bromine atom can be displaced by various nucleophiles. This suggests that a halogenated derivative of this compound could undergo similar transformations, providing a route to further functionalized analogues.

| Reaction | Substrate | Nucleophile | Product |

| Suzuki Coupling | 5-Bromo-3-(3-aminophenyl)nicotinic acid | Arylboronic acid | 5-Aryl-3-(3-aminophenyl)nicotinic acid |

| Sonogashira Coupling | 5-Bromo-3-(3-aminophenyl)nicotinic acid | Terminal alkyne | 5-Alkynyl-3-(3-aminophenyl)nicotinic acid |

| Buchwald-Hartwig Amination | 5-Bromo-3-(3-aminophenyl)nicotinic acid | Amine | 5-Amino-3-(3-aminophenyl)nicotinic acid derivative |

Table 4: Potential Nucleophilic Aromatic Substitution and Coupling Reactions

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization reactions.

Intramolecular cyclization can occur between the amino group on the phenyl ring and the carboxylic acid on the pyridine ring, or derivatives thereof. For example, activation of the carboxylic acid group to an acid chloride or ester, followed by reaction with the amino group, could lead to the formation of a lactam. Such intramolecular reactions are powerful tools for constructing complex polycyclic molecules. youtube.com

Furthermore, related aminophenyl ketones have been shown to undergo intramolecular cyclization to form indolinone derivatives. nih.gov While the carboxylic acid of this compound is less electrophilic than a ketone, its activation could potentially trigger a similar cyclization onto the phenyl ring. The formation of benzo[a]carbazole derivatives from related precursors via intramolecular cyclization also highlights the potential of this type of transformation. rsc.org

| Reaction Condition | Reacting Groups | Resulting Heterocycle |

| High temperature or activating agent (e.g., DCC) | Amino group and Carboxylic acid | Fused lactam |

| Conversion to acid chloride, then base | Amino group and Acid chloride | Fused lactam |

Table 5: Potential Intramolecular Cyclization Reactions

Formation of Fused Ring Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, makes it a prime candidate for the synthesis of complex fused heterocyclic systems. Intramolecular cyclization reactions are a key strategy for leveraging this structure to build polycyclic molecules, which are often scaffolds for pharmacologically active compounds.

Research in this area focuses on cyclization strategies that forge a new ring between the phenyl and pyridine moieties. The most direct approach is intramolecular amidation (or lactamization), which forms a stable amide bond and creates a new heterocyclic ring connecting the two parent structures.

Intramolecular Amidation and Related Cyclizations

The most chemically intuitive transformation for this compound is an intramolecular condensation between the carboxylic acid of the nicotinic acid core and the amino group of the phenyl substituent. This reaction, typically facilitated by heat or chemical reagents, results in the elimination of a water molecule to form a lactam. The resulting tetracyclic structure is a derivative of a pyridobenzo-diazepinone or, more commonly via synthetic equivalents, a pyridonaphthyridinone or pyridoquinazolinone.

For instance, thermal dehydration or treatment with a strong acid can induce cyclization. More controlled and higher-yielding methods often employ coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group. Common coupling agents for such transformations include carbodiimides (like DCC or EDC), or the conversion of the carboxylic acid to a more reactive species such as an acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). nih.gov

Subsequent reactions can further modify this core structure. For example, cyclization with reagents like acetic anhydride (B1165640) can lead to different fused systems. researchgate.net The synthesis of related fused heterocycles such as pyrido[2,3-d]pyrimidines and quinazolinones often utilizes aminopyridine or anthranilic acid precursors, which are structurally analogous to this compound. nih.govnih.gov These established synthetic routes provide a roadmap for the potential transformations of this compound into novel, complex heterocyclic frameworks. The resulting fused systems, like pyrido[3,2-f]quinazolin-10(9H)-one, are of significant interest in medicinal chemistry.

Table 1: Illustrative Intramolecular Cyclization of this compound

This table outlines the theoretical intramolecular cyclization to form a fused ring system, along with typical reagents used for such transformations in analogous chemical structures.

| Starting Material | Reagent / Condition | Product | Fused System |

| This compound | Heat (Thermal Dehydration) | Pyrido[3,2-f]quinazolin-10(9H)-one | Pyridoquinazolinone |

| This compound | Thionyl Chloride (SOCl₂), then base | Pyrido[3,2-f]quinazolin-10(9H)-one | Pyridoquinazolinone |

| This compound | Dicyclohexylcarbodiimide (DCC) | Pyrido[3,2-f]quinazolin-10(9H)-one | Pyridoquinazolinone |

| This compound | Phosphorus Oxychloride (POCl₃) | Chloro-derivative of the fused system | Pyridoquinazolinone |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

For 5-(3-Aminophenyl)nicotinic acid, with its distinct aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, a combination of 1D and 2D NMR experiments would be required for unambiguous signal assignment.

Predicted ¹H and ¹³C NMR Data for this compound The following data is predictive and based on analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| COOH | ~12-13 (broad s) | ~165-170 | Acidic proton, often exchanges with solvent. |

| NH₂ | ~3.5-4.5 (broad s) | N/A | Chemical shift and appearance are concentration and solvent dependent. |

| Pyridine C2-H | ~9.1 | ~152 | Downfield due to proximity to nitrogen and carboxyl group. |

| Pyridine C4-H | ~8.3 | ~138 | Affected by both the nitrogen and the aminophenyl substituent. |

| Pyridine C6-H | ~8.8 | ~150 | Downfield due to proximity to nitrogen. |

| Phenyl C2'-H | ~6.8 | ~116 | Ortho to the amino group. |

| Phenyl C4'-H | ~6.7 | ~117 | Para to the amino group. |

| Phenyl C5'-H | ~7.2 | ~130 | Meta to the amino group, shows larger coupling. |

| Phenyl C6'-H | ~6.8 | ~119 | Ortho to the amino group. |

To confirm the predicted assignments and establish the connectivity between the two aromatic rings, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. rsc.org For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H4 with H2 and H6, though the latter might be weak) and on the aminophenyl ring (e.g., H5' with H4' and H6'). It would not, however, show correlations between the two rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). jocpr.com It is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal at ~9.1 ppm would correlate to the carbon signal at ~152 ppm, confirming their assignment to the C2/H2 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. jocpr.com HMBC is crucial for piecing together the entire molecular structure. It would show long-range correlations within each ring, such as the C2-H proton coupling to the C4 and C6 carbons of the pyridine ring. Most importantly, it would establish the connection between the two rings by showing a correlation from the pyridine protons (e.g., H4) to the carbons of the phenyl ring (e.g., C1') and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. bldpharm.com NOESY would be critical to confirm the connectivity between the two rings by showing through-space correlations between the protons on the pyridine ring (like H4) and the protons on the adjacent phenyl ring (like H2' and H6').

Molecules with hydrogen-bonding functional groups, like carboxylic acids and amines, frequently exhibit polymorphism—the ability to exist in multiple crystalline forms. These different forms can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for studying the structure of these polymorphs at a molecular level, especially for materials that are not amenable to single-crystal X-ray diffraction. sigmaaldrich.commassbank.eu

By analyzing factors like chemical shift anisotropy and dipolar couplings, ssNMR can distinguish between different packing arrangements and conformations in the solid state. For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative, revealing the number of non-equivalent molecules in the crystallographic asymmetric unit and providing insights into the hydrogen-bonding network involving the carboxylic acid, amino, and pyridine nitrogen groups. massbank.eu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. chemicalbook.com For this compound (C₁₂H₁₀N₂O₂), the theoretical monoisotopic mass can be calculated with high precision.

An HRMS analysis using a technique like Electrospray Ionization (ESI) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Predicted HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Theoretical Monoisotopic Mass | 214.07423 u |

| Predicted [M+H]⁺ Ion (Positive Mode) | 215.08151 u |

| Predicted [M-H]⁻ Ion (Negative Mode) | 213.06695 u |

The experimentally measured mass would be compared to the theoretical value, with a match within a few parts per million (ppm) confirming the elemental formula. Tandem mass spectrometry (MS/MS) experiments could further elucidate the structure by fragmenting the molecular ion and analyzing the resulting pieces, which would likely involve the loss of CO₂ (44 u) from the carboxylic acid and cleavage at the bond connecting the two rings. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the stretching and bending of chemical bonds. These techniques are excellent for identifying functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups present.

Predicted IR Absorption Bands for this compound Based on data from nicotinic acid and aminophenyl compounds. researchgate.netepa.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | -COOH |

| N-H Stretch (Amine) | 3300-3500 (two bands) | -NH₂ |

| Aromatic C-H Stretch | 3000-3100 | Pyridine and Phenyl Rings |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | -COOH |

| Aromatic C=C and C=N Stretches | 1550-1620 | Pyridine and Phenyl Rings |

| N-H Bend (Amine) | 1590-1650 | -NH₂ |

| C-O Stretch | 1210-1320 | -COOH |

| C-N Stretch | 1250-1350 | Aromatic Amine |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C=C/C=N bonds, which are often weak in the IR spectrum. jocpr.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a single crystal. researchgate.net It provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule. Although a specific crystal structure for this compound has not been reported, we can predict its key solid-state features.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. nih.gov Molecules with conjugated π-systems, like the aromatic rings in this compound, typically exhibit strong UV absorption.

The compound contains two chromophores: the aminophenyl group and the pyridinecarboxylic acid group. The electronic transitions expected are primarily π → π* transitions associated with the aromatic rings and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. researchgate.nethmdb.ca The conjugation between the two aromatic rings would likely cause a red shift (shift to longer wavelengths) compared to the individual, unconjugated chromophores. The absorption spectrum would also be sensitive to pH, as protonation of the pyridine nitrogen or deprotonation of the carboxylic acid would alter the electronic structure of the molecule. nih.gov

Fluorescence spectroscopy measures the light emitted when an electron in an excited state returns to the ground state. While not all absorbing molecules are fluorescent, the extended conjugated system in this compound makes fluorescence plausible. If fluorescent, the technique could be used to study its interaction with other molecules or its local environment, as fluorescence spectra are often highly sensitive to the polarity and hydrogen-bonding characteristics of the solvent. Studies on related compounds like 5-aminolevulinic acid show that amino-containing acids can induce fluorescence, often with emission maxima above 600 nm.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show strong absorption bands in the ultraviolet region. The molecule contains two main chromophores: the pyridine ring and the aminophenyl ring. nih.gov The conjugation between these two aromatic systems via the C-C single bond creates an extended π-system. This extended conjugation typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unconjugated chromophores of pyridine and aniline. Multiple absorption bands would be expected, corresponding to various π → π* electronic transitions. researchgate.net

Circular Dichroism (CD) Spectroscopy (if Chiral Derivatives are Explored)

As discussed under Isomerism (Section 2.2), this compound itself is achiral. However, if chiral derivatives were synthesized, for example, by introducing bulky substituents at the ortho positions to create stable atropisomers, then Circular Dichroism (CD) spectroscopy would be an essential technique for their characterization. slideshare.netnih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule, the CD spectrum shows positive or negative bands (known as Cotton effects) at the wavelengths of UV-Vis absorption. The sign and intensity of these Cotton effects are unique to a specific enantiomer. Therefore, CD spectroscopy could be used to:

Confirm the successful resolution of the enantiomers.

Determine the enantiomeric excess (ee) of a sample.

Assign the absolute configuration (P or M) of the atropisomers, often through comparison with theoretical calculations. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 5-(3-aminophenyl)nicotinic acid.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can determine the optimized molecular geometry and the distribution of electrons. researchgate.net Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable outcome of DFT studies. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the carboxylic acid oxygen atoms and the pyridine (B92270) nitrogen, indicating sites prone to electrophilic attack. The amino group would be a primary site of positive potential (blue), indicating its nucleophilic character.

Table 1: Representative DFT-Calculated Electronic Properties for this compound

| Parameter | Representative Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and based on typical results for similar aromatic compounds. Actual values would be obtained from specific DFT calculations on this compound.

Prediction of Spectroscopic Parameters (NMR shifts, IR frequencies)

Theoretical calculations can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure. Using methods like Gauge-Independent Atomic Orbital (GIAO), theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. researchgate.netnih.gov These predicted shifts, when compared to experimental data, help in the definitive assignment of signals to specific atoms within the molecule. For this compound, calculations would distinguish between the various aromatic protons and carbons on both the phenyl and pyridine rings.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value Range |

| ¹H NMR | Aromatic Protons | 6.5 - 9.0 ppm |

| Amine Protons (NH₂) | 3.5 - 5.0 ppm | |

| Carboxylic Acid Proton (OH) | 10.0 - 13.0 ppm | |

| ¹³C NMR | Aromatic Carbons | 110 - 160 ppm |

| Carboxylic Carbon (C=O) | 165 - 175 ppm | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 cm⁻¹ |

Note: These are representative ranges. Precise values depend on the computational method and the solvent environment modeled.

Conformational Analysis and Energy Landscapes

The presence of a single bond connecting the phenyl and pyridine rings in this compound allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis using computational methods can determine the most stable conformation (the one with the lowest energy) and the energy barriers for rotation between different conformations. ic.ac.uklibretexts.org

This is typically done by systematically rotating the dihedral angle between the two aromatic rings and calculating the energy at each step. The resulting plot of energy versus dihedral angle is known as the potential energy surface or energy landscape. For biphenyl-like systems, planar conformations are often disfavored due to steric hindrance between ortho hydrogens. researchgate.netresearchgate.net Therefore, it is expected that the lowest energy conformation of this compound is non-planar, with a specific twist angle between the rings. The energy barriers to rotation are important for understanding the molecule's flexibility.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, single molecules in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in a more realistic environment like a solvent box. nih.govmdpi.com

MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how this compound moves, flexes, and interacts with its surroundings (e.g., water molecules). These simulations can be used to study its conformational flexibility in solution, the stability of different conformers, and the formation of intermolecular interactions such as hydrogen bonds with solvent molecules. This information is particularly relevant for understanding how the molecule might behave in a biological system.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, for instance, in a Suzuki coupling reaction, theoretical calculations can be used to map out the entire reaction pathway. This involves identifying the structures and energies of reactants, intermediates, products, and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energies of these transition states, chemists can gain a deeper understanding of the reaction kinetics and what factors might influence the reaction rate and yield.

Prediction of Physicochemical Properties (e.g., pKa, LogP) Relevant to Research Avenues

Computational methods are increasingly used to predict key physicochemical properties that are important in fields like medicinal chemistry and materials science.

pKa: The pKa is a measure of the acidity of a compound. For this compound, there are two main ionizable groups: the carboxylic acid and the amino group. Computational models can predict the pKa values for both the acidic dissociation of the carboxylic proton and the protonation of the amino group. These predictions are vital for understanding the charge state of the molecule at a given pH, which in turn affects its solubility, permeability, and interactions with biological targets. researchgate.net

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. Various computational algorithms can estimate the LogP value for this compound based on its structure. This helps in assessing its potential as a drug candidate and in designing analogs with more desirable solubility profiles. chemrxiv.org

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance |

| pKa (Carboxylic Acid) | 4.5 - 5.0 | Determines the charge state of the acid group at physiological pH. |

| pKa (Amino Group) | 3.5 - 4.5 | Determines the charge state of the amine group at physiological pH. |

| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, relevant for drug-likeness. |

Note: These values are estimations based on computational models and can vary depending on the specific software and algorithm used.

Intermolecular Interaction Analysis in Supramolecular Assemblies

The study of intermolecular interactions is fundamental to understanding the self-assembly processes that govern the crystal engineering and formation of supramolecular structures. For derivatives of nicotinic acid, including this compound, computational and theoretical methods provide profound insights into the non-covalent forces that direct crystal packing. These forces include various types of hydrogen bonds, π–π stacking, and other weaker contacts, which collectively determine the stability and properties of the resulting crystalline material.

Detailed investigations into the supramolecular architecture of nicotinic acid analogues are often performed using tools like Hirshfeld surface analysis and non-covalent interaction (NCI) plots. uky.edunih.gov Hirshfeld surface analysis, in particular, is a powerful method for visualizing and quantifying intermolecular contacts within a crystal. By mapping properties such as normalized contact distance (dnorm) onto the surface, it is possible to identify the specific atoms involved in interactions and their relative strengths. The surface is generated using software such as CrystalExplorer. mdpi.com

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogous Heterocyclic Compounds

| Interaction Type | Contribution Range (%) | Description |

|---|---|---|

| H···H | 25 - 45% | Represents contacts between hydrogen atoms, generally considered van der Waals forces. Often the most abundant contact type. researchgate.net |

| C···H / H···C | 15 - 30% | Involves interactions between carbon and hydrogen atoms, including weak C–H···π interactions. nih.gov |

| O···H / H···O | 10 - 25% | Crucial interactions corresponding to conventional and unconventional hydrogen bonds involving oxygen as an acceptor. mdpi.com |

| N···H / H···N | 5 - 15% | Indicates hydrogen bonds where a nitrogen atom acts as either a donor (N–H) or an acceptor. researchgate.net |

| C···C | 3 - 10% | Corresponds to π–π stacking interactions between aromatic rings. uky.edu |

Hydrogen bonding is a dominant directional force in the supramolecular assembly of nicotinic acid derivatives. The presence of a carboxylic acid group and a pyridine nitrogen atom allows for the formation of robust and predictable hydrogen-bonding motifs, known as supramolecular synthons. researchgate.net In many analogues of this compound, an acid-pyridine heterosynthon is observed, where the carboxylic acid proton is donated to the nitrogen atom of the pyridine ring of an adjacent molecule. uky.edu This interaction often leads to the formation of one-dimensional chains or tapes. uky.edu Alternatively, molecules can associate through an acid-acid homosynthon, forming dimeric structures. uky.edu The choice between these synthons can be influenced by steric factors from other substituents on the molecule. uky.edu The amino group on the phenyl ring can also participate in hydrogen bonding, typically acting as a donor to a carboxylic oxygen (N–H···O). uky.edu

Table 2: Typical Hydrogen Bond Geometries in Nicotinic Acid Analogues and Related Structures

| Donor (D) | Acceptor (A) | Synthon Type | D-H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|---|---|

| O–H (acid) | N (pyridine) | Acid-Pyridine Heterosynthon | 1.75 - 1.90 | 2.60 - 2.80 | 168 - 176 | uky.edu |

| O–H (acid) | O=C (acid) | Acid-Acid Homosynthon | 1.80 - 1.85 | 2.65 - 2.75 | 175 - 178 | uky.edu |

| N–H (amine) | O=C (acid) | Intramolecular | 1.95 - 2.05 | 2.60 - 2.70 | 132 - 141 | uky.edu |

| N–H (piperazinium) | O (carboxylate) | Ion-Pair Interaction | ~1.77 | ~2.71 | ~171 | nih.gov |

| O–H (water) | O=C (acid) | Water-Bridged Dimer | ~2.82 | 2.80 - 2.85 | - | nih.gov |

Applications As a Building Block in Organic and Polymer Synthesis

Precursor in Multi-Component Reactions for Complex Molecule Synthesis

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent an efficient and atom-economical approach to generating molecular complexity. nih.govnih.gov The structure of 5-(3-Aminophenyl)nicotinic acid, featuring distinct and reactive amine and carboxylic acid functionalities, makes it an ideal candidate for such transformations.

The presence of both an amine and a carboxylic acid allows it to participate in well-known MCRs like the Ugi or Passerini reactions, which are staples in the synthesis of peptide-like structures and other complex molecules. In a potential Ugi four-component reaction, this compound could provide both the amine and the carboxylic acid components, reacting with an aldehyde (or ketone) and an isocyanide to rapidly assemble a complex acyclic product. Similarly, its amine group can be utilized in Hantzsch-type pyridine (B92270) synthesis or Biginelli-type reactions to construct new heterocyclic frameworks. nih.gov The pyridine nitrogen and the aminophenyl moiety also offer sites for further functionalization, expanding the structural diversity of the resulting MCR products. This capacity for rapid complexity generation makes it a valuable tool in the synthesis of novel compounds. researchgate.netmdpi.com

Monomer in Polymerization Reactions

The dual functionality of this compound enables its direct use as a monomer in the synthesis of advanced polymers.

As an AB-type monomer, this compound can undergo self-condensation polymerization to produce aromatic polyamides (aramids). In this reaction, the amino group of one monomer molecule forms an amide bond with the carboxylic acid group of another. The resulting polymer would feature a backbone containing both phenyl and pyridine rings, potentially imparting high thermal stability and specific solubility characteristics. The synthesis of aromatic polyamides is a well-established field, with methods like low-temperature solution polycondensation being commonly employed for such monomers. nih.gov

Furthermore, the carboxylic acid group can participate in polycondensation reactions with diol co-monomers to form polyesters. In this scenario, this compound would act as a diacid equivalent, with the amino groups remaining as pendant functionalities along the polyester (B1180765) backbone. These pendant amines could then be used for subsequent cross-linking or functionalization.

The primary amino group on the phenyl ring serves as a reactive handle for grafting this compound onto existing polymer backbones, a strategy used to impart new functionalities. This approach is analogous to studies where nicotinic acid and p-aminobenzoic acid have been successfully grafted onto polymers using click chemistry. nih.gov The aminophenyl moiety can be used to anchor the molecule to various substrates. For instance, aminophenyl groups are known to form strong adhesive bonds, which can be exploited to graft conductive polymers like polypyrrole onto surfaces, enhancing the stability and performance of the resulting composite material. researchgate.net By grafting this compound, a polymer can be endowed with the specific chemical properties of the pyridine-carboxylic acid function, such as altered hydrophilicity, metal-ion chelation capabilities, or a specific pH-responsiveness. This makes it a valuable agent for the functionalization and modification of a wide range of polymers. mdpi.com

Synthesis of Functionalized Organic Materials

The unique combination of aromatic systems and reactive functional groups within this compound makes it an excellent starting material for the design of functional organic materials. The conjugated system spanning the phenyl and pyridine rings suggests potential applications in optoelectronics. For example, building blocks containing similar aromatic amine and carboxylic acid structures have been used to create fluorescent porous hyperbranched aramids with applications in light-emitting materials. nih.gov

Additionally, the pyridine nitrogen and carboxylic acid group can act as a chelating unit for metal ions, making it a precursor for metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensing capabilities. The formation of adducts between pyridine carboxylic acids and other molecules, like squaric acid, has been shown to produce materials with high thermal stability and specific biological activities. rsc.org The aminophenyl group also opens pathways for creating materials for applications like supercapacitors, where aminophenyl linkers have been used to functionalize electrode surfaces. researchgate.net

Scaffold for Combinatorial Chemistry Libraries

In drug discovery and materials science, combinatorial chemistry is used to rapidly generate large libraries of related compounds for screening. The structure of this compound is an excellent scaffold for this purpose. It possesses at least three distinct points for chemical diversification:

The Amino Group: Can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. nih.gov

The Carboxylic Acid Group: Can be converted into a range of esters, amides, or other derivatives. youtube.comnih.govrsc.org

The Aromatic Rings: The phenyl and pyridine rings can undergo electrophilic substitution reactions to introduce further functionality.

This multi-faceted reactivity allows for the creation of a large matrix of analogues from a single core structure. The use of MCRs with this scaffold can further accelerate the generation of diverse and complex molecular libraries. rug.nl The development of libraries based on such versatile heterocyclic scaffolds is a key strategy in the search for new biologically active molecules and functional materials. nih.gov

Biological Activity Research: Mechanisms and Molecular Targets

Investigation of Molecular Binding and Interaction Mechanisms

No studies detailing the specific molecular binding sites or interaction mechanisms of 5-(3-Aminophenyl)nicotinic acid with proteins or other biological macromolecules were identified. Research on the parent compound, nicotinic acid, has identified its interaction with the G-protein coupled receptor HCA2 (GPR109A), where an arginine residue in a transmembrane domain is crucial for recognizing the carboxylic acid moiety. nih.gov Similar interactions could be hypothesized for this compound, but no experimental evidence is available. A computational study on 5-Bromonicotinic acid, another derivative, used Density Functional Theory (DFT) to analyze its molecular structure and potential interactions, but no such analysis has been published for this compound. nih.gov

Enzyme Inhibition or Activation Studies in In Vitro Systems

There is no available data from in vitro studies on the inhibitory or activating effects of this compound on any specific enzymes. For context, nicotinic acid itself has been shown to inhibit CYP2D6, a member of the cytochrome P450 family of enzymes, via coordination of the pyridine (B92270) nitrogen atom to the heme iron. nih.gov Other nicotinic acid analogues have been studied for their inhibitory effects on enzymes like ornithine decarboxylase. nih.gov However, without specific testing, it is not possible to extrapolate these findings to this compound.

Receptor Binding Affinity and Selectivity Profiling

No data on the receptor binding affinity or selectivity profile for this compound is present in the scientific literature. The nicotinic acid portion of the molecule suggests potential interaction with nicotinic acid receptors, such as HCA2. smolecule.com However, the addition of the 3-aminophenyl group could significantly alter its binding characteristics. Profiling would be required to determine its affinity and selectivity for HCA2 or other potential receptor targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Coordination Chemistry and Metal Organic Framework Mof Applications of 5 3 Aminophenyl Nicotinic Acid

The bifunctional nature of 5-(3-Aminophenyl)nicotinic acid, featuring a pyridine (B92270) ring, a carboxylic acid group, and an amino group, makes it a compelling ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). Its structural rigidity, coupled with multiple potential donor sites, allows for the formation of diverse and complex architectures with promising applications in materials science.

Supramolecular Chemistry and Self Assembly

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a compound like "5-(3-Aminophenyl)nicotinic acid," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purity assessment and preparative isolation of non-volatile compounds like "this compound." The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For purity assessment, a reversed-phase HPLC method would be a suitable starting point. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation of "this compound" from its potential impurities, such as starting materials or side-products from its synthesis, can be optimized by adjusting the mobile phase composition, pH, and gradient. helixchrom.comsielc.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for separating isomers of aminobenzoic acid and could be applied to resolve closely related impurities of "this compound". helixchrom.com

For the isolation of larger quantities of the compound for further research, preparative HPLC is employed. This technique uses larger columns and higher flow rates to purify substantial amounts of the target molecule. nih.govnih.gov The principles of separation remain the same as in analytical HPLC, but the scale is significantly larger.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, "this compound" is a polar and non-volatile compound, making it unsuitable for direct GC analysis. thermofisher.com Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable derivative. sigmaaldrich.comsigmaaldrich.com

Common derivatization reagents for compounds with amino and carboxylic acid groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and acylating agents. sigmaaldrich.comresearchgate.net These reagents react with the active hydrogens on the amino and carboxylic acid functional groups, replacing them with non-polar groups and thereby increasing the volatility of the compound. sigmaaldrich.com

Once derivatized, the compound can be introduced into the GC-MS system. The gas chromatograph separates the derivatized analyte from other volatile components based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted derivative and provides a unique mass spectrum, which can be used for identification and quantification. This technique is particularly useful for identifying trace-level impurities that may not be detectable by HPLC. mdpi.comnih.gov

Capillary Electrophoresis for Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is an excellent alternative to HPLC for the analysis of charged species like "this compound," which possesses both an acidic carboxylic group and a basic amino group.

In a typical capillary zone electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. The separation is influenced by the charge-to-size ratio of the analyte and the electroosmotic flow (EOF). By carefully selecting the pH of the BGE, the ionization state of the amino and carboxylic acid groups can be controlled, thus optimizing the separation from its isomers or related impurities. researchgate.netnih.gov For instance, at a pH below the pKa of the carboxylic acid and above the pKa of the amino group, the compound will exist as a cation and migrate towards the cathode.

CE offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. It has been successfully applied to the separation of water-soluble vitamins, including nicotinic acid and its isomers. nih.gov

Electrochemical Methods for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), can be employed to investigate the redox properties of "this compound." These techniques provide valuable information about the oxidation and reduction potentials of the molecule, which can be related to its electronic structure and potential reactivity. unimi.it

In a CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting voltammogram can reveal the potentials at which the compound undergoes oxidation or reduction. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the phenyl and pyridine (B92270) rings, respectively, suggests that "this compound" may exhibit interesting electrochemical behavior. The amino group is susceptible to oxidation, while the pyridine ring can be reduced. researchgate.netresearchgate.net

The electrochemical characteristics can be influenced by the pH of the supporting electrolyte, as the protonation state of the amino and carboxylic acid groups will affect their electron-donating or -withdrawing nature. mdpi.com Studying the electrochemical behavior can provide insights into potential electron transfer mechanisms in biological or chemical systems.

Table 2: Hypothetical Cyclic Voltammetry Parameters for this compound

| Parameter | Description |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Electrolyte | 0.1 M Phosphate (B84403) Buffer (pH 7.0) |

| Scan Rate | 100 mV/s |

| Potential Range | -1.5 V to +1.5 V |

Development of Specific Quantitative Assays for Research Studies

For quantitative analysis of "this compound" in various research samples, such as in vitro reaction mixtures or biological matrices, the development of specific and validated assays is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, selectivity, and wide dynamic range. bevital.nonih.gov

An LC-MS/MS method would involve developing an HPLC separation protocol similar to that described for purity assessment, coupled to a tandem mass spectrometer. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly specific detection method minimizes interference from the sample matrix. nih.gov

The development of a quantitative assay requires careful validation, including the determination of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov Stable isotope-labeled internal standards are often used to improve the accuracy and reproducibility of the assay. acs.org Such validated quantitative methods are essential for pharmacokinetic studies, metabolism studies, and for accurately determining the concentration of the compound in various research applications. nih.govcreative-proteomics.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Aminophenyl)nicotinic acid?

- Methodology :

- Step 1 : Sonogashira coupling of 3-iodoaniline with a protected alkyne-functionalized nicotinic acid derivative (e.g., methyl ester) under Pd(PPh₃)₂Cl₂/CuI catalysis in CH₃CN at reflux (60% yield) .

- Step 2 : Hydrogenation of the alkyne intermediate using H₂/Pd/C in methanol (91% yield) to reduce triple bonds and deprotect functional groups .

- Step 3 : Saponification with NaOH/MeOH followed by acidification (HCl) to yield the free carboxylic acid (89% yield) .

Q. How to characterize the purity and structural integrity of this compound?

- Analytical Workflow :